molecular formula C17H17N3O3S B4405743 N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide

N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4405743
M. Wt: 343.4 g/mol
InChI Key: GGTKSSPGIBEPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide, also known as NSC-743380, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has gained attention due to its ability to inhibit the growth of cancer cells, making it a promising drug candidate for cancer treatment.

Mechanism of Action

N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide inhibits the activity of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in non-cancerous cells. It has also been found to exhibit good pharmacokinetic properties, making it a potential candidate for drug development. However, further studies are needed to determine the long-term effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer research. However, one limitation of this compound is its specificity for CK2, which may limit its use in other research areas.

Future Directions

N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide has shown potential in cancer research, but further studies are needed to determine its efficacy in vivo. Future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, studies could be conducted to investigate the potential use of this compound in combination therapy with other cancer drugs. The development of this compound derivatives with improved specificity and potency could also be explored.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also shown promise in overcoming drug resistance in cancer cells, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-24(22,23)20-16-9-5-14(6-10-16)17(21)19-15-7-3-13(4-8-15)11-12-18/h3-10,20H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTKSSPGIBEPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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